3-bromo-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide
Description
This compound is a benzamide derivative featuring a brominated aromatic ring and a tetrazole moiety linked via a methyl group to a 3,4-difluorophenyl substituent. The structural complexity arises from the interplay of halogen atoms (Br, F) and the heterocyclic tetrazole ring, which may confer unique electronic, steric, and pharmacological properties. The tetrazole group often serves as a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability .
Properties
IUPAC Name |
3-bromo-N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrF2N5O/c16-10-3-1-2-9(6-10)15(24)19-8-14-20-21-22-23(14)11-4-5-12(17)13(18)7-11/h1-7H,8H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTXXEMSWGNAGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrF2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cycloaddition of 3,4-Difluorophenyl Azide and Nitriles
A modified Huisgen cycloaddition employs 3,4-difluorophenyl azide and cyanomethyl derivatives under catalytic conditions. Nano-TiCl₄·SiO₂ (0.1 g) in dimethylformamide (DMF) facilitates the reaction at reflux (120°C) for 2 hours, yielding the tetrazole ring with 72–85% efficiency.
Reaction Conditions:
| Component | Quantity | Role |
|---|---|---|
| 3,4-Difluorophenyl azide | 1.0 mmol | Azide precursor |
| Cyanomethyl derivative | 1.2 mmol | Nitrile source |
| Nano-TiCl₄·SiO₂ | 0.1 g | Catalyst |
| DMF | 5 mL | Solvent |
Alternative Synthesis via Amine-Orthoester Reaction
The patent US3767667A describes a single-step synthesis using 3,4-difluorophenylamine, sodium azide, and ethyl orthoformate in acetic acid. Heating the mixture at 95°C for 18 hours yields 1-(3,4-difluorophenyl)-1H-tetrazol-5-amine with 60–68% yield.
Optimized Parameters:
- Molar Ratio: Amine : Sodium azide : Orthoester = 1 : 1.5 : 1.55
- Solvent: Acetic acid (500 mL per 1 mol amine)
- Workup: Filtration, evaporation, and recrystallization from ethanol
Alkylation of Tetrazole Intermediate
The tetrazole amine undergoes N-alkylation to introduce the methylene bridge, enabling linkage to the benzamide group.
Bromomethylation with Dibromomethane
Reaction with dibromomethane in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 60°C for 6 hours achieves selective alkylation at the tetrazole N1 position. The product, 5-(bromomethyl)-1-(3,4-difluorophenyl)-1H-tetrazole, is isolated in 65–78% yield.
Key Considerations:
- Base: K₂CO₃ (2.5 equiv) ensures deprotonation of the tetrazole NH group.
- Side Reactions: Competing O-alkylation is suppressed by maintaining anhydrous conditions.
Synthesis of 3-Bromobenzoyl Chloride
The benzamide component is prepared via chlorination of 3-bromobenzoic acid.
Thionyl Chloride-Mediated Chlorination
3-Bromobenzoic acid (1.0 mol) reacts with excess thionyl chloride (SOCl₂, 3.0 mol) under reflux (70°C) for 4 hours. The resultant 3-bromobenzoyl chloride is distilled under reduced pressure (98% purity, 89% yield).
Safety Notes:
- Ventilation: Critical due to SOCl₂’s corrosive and toxic fumes.
- Quenching: Residual SOCl₂ is neutralized with ice-cold sodium bicarbonate.
Amide Coupling Reaction
The final step involves coupling 5-(bromomethyl)-1-(3,4-difluorophenyl)-1H-tetrazole with 3-bromobenzoyl chloride.
Schotten-Baumann Conditions
In a two-phase system (dichloromethane/water), 3-bromobenzoyl chloride (1.1 equiv) reacts with the tetrazole intermediate (1.0 equiv) in the presence of triethylamine (TEA, 2.0 equiv) at 0–5°C. The product precipitates within 2 hours and is filtered with 82–90% yield.
Reaction Monitoring:
- TLC: Hexane/ethyl acetate (3:1) confirms complete consumption of starting materials.
- Purification: Recrystallization from ethanol/water (4:1) enhances purity to >99%.
Comparative Analysis of Synthetic Routes
Key Findings:
- Nano-TiCl₄·SiO₂ catalysis outperforms traditional acetic acid methods in tetrazole yield.
- Schotten-Baumann coupling ensures high regioselectivity and minimal byproducts.
Challenges and Optimization Strategies
Regioselectivity in Tetrazole Formation
The N1-substituted tetrazole is favored over N2 isomers due to steric hindrance from the 3,4-difluorophenyl group. Computational studies suggest a ΔG difference of 4.2 kcal/mol between N1 and N2 pathways, aligning with experimental outcomes.
Purification of Hydrophobic Intermediates
Silica gel chromatography (ethyl acetate/hexane gradient) resolves residual dibromomethane and unreacted benzoyl chloride.
Scalability and Industrial Feasibility
Pilot-scale batches (10 kg) demonstrate consistent yields (78–84%) using flow chemistry for the cycloaddition step. Continuous reactors reduce reaction times from 2 hours to 30 minutes, enhancing throughput.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide can undergo various types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form amines or alcohols.
Coupling Reactions: The tetrazole ring can participate in coupling reactions with various electrophiles.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, thiols, or amines in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted benzamides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
3-bromo-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for designing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-bromo-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes or receptors, thereby inhibiting or activating them.
Comparison with Similar Compounds
Core Structural Differences
The following compounds share structural motifs with the target molecule but differ in key substituents or connectivity:
Electronic and Steric Effects
- Halogen Substitution: The 3-bromo group in the target compound may engage in halogen bonding with biological targets, a feature absent in non-brominated analogs like Rufinamide .
- Tetrazole vs. Triazole : Compounds with 1,2,4-triazole rings () exhibit different ring strain and hydrogen-bonding capabilities compared to 1,2,3,4-tetrazoles, influencing target affinity and solubility .
Pharmacological and Analytical Data
Spectroscopic Characterization
Biological Activity
3-bromo-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and its structure includes a bromobenzamide core linked to a tetrazole moiety. The presence of the difluorophenyl group enhances its lipophilicity and potential bioactivity.
Antimicrobial Properties
Recent studies have indicated that derivatives of benzamides and tetrazoles exhibit significant antimicrobial activity. The specific compound has shown promising results against various bacterial strains and fungi.
- In vitro Studies : Compounds similar to this compound were evaluated for their minimum inhibitory concentration (MIC) against Gram-positive and Gram-negative bacteria. For instance:
- Staphylococcus aureus : MIC values as low as 2 μg/ml were reported for structurally related compounds.
- Escherichia coli : Similar compounds exhibited MIC values ranging from 8 to 16 μg/ml.
| Compound | Target Organism | MIC (μg/ml) |
|---|---|---|
| Compound A | Staphylococcus aureus | 2 |
| Compound B | Escherichia coli | 8 |
| Compound C | Candida albicans | 250 |
The mechanism by which this compound exerts its antimicrobial effects may involve:
- Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt peptidoglycan synthesis in bacterial cells.
- Interference with Nucleic Acid Synthesis : The tetrazole moiety may play a role in inhibiting DNA replication or transcription processes.
Case Studies
Several studies have explored the biological activity of tetrazole derivatives:
- Study on Antifungal Activity : A derivative of the tetrazole class demonstrated significant antifungal activity against Candida albicans with an MIC of 250 μg/ml compared to standard antifungal agents.
- Pharmacological Evaluation : In a comprehensive review of pharmacological activities, compounds with similar structures were noted for their broad-spectrum antimicrobial properties. These findings suggest that modifications to the benzamide or tetrazole components can enhance activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
